molecular formula C11H12O3 B8816884 Methyl p-methoxycinnamate

Methyl p-methoxycinnamate

Cat. No. B8816884
M. Wt: 192.21 g/mol
InChI Key: VEZIKIAGFYZTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07705040B2

Procedure details

Methyl-4-methoxycinnamate (11.7g, 61 mmol) was dissolved in 300 mL of methanol. Palladium (5% on activated carbon powder; 1.1 g) was added slowly under strong argon stream. Hydrogen gas was bubbled in and the reaction mixture was stirred vigorously for 2 hours. The solid was filtered off and the filtrates were dried over sodium sulfate. The solvent was evaporated under reduced pressure to obtain methyl 3-(4-methoxyphenyl)propanoate [15823-04-8] (11.7 g, 99%).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1>CO.[Pd]>[CH3:13][O:12][C:9]1[CH:8]=[CH:7][C:6]([CH2:5][CH2:4][C:3]([O:2][CH3:1])=[O:14])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
COC(C=CC1=CC=C(C=C1)OC)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred vigorously for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen gas was bubbled in and the reaction mixture
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrates were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.